5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Context and Evolution of Dihydropyridine Research

The historical development of dihydropyridine chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch in 1882, when he first reported the synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates through a multi-component condensation reaction. Initially, Hantzsch believed he had synthesized a 2,3-dihydropyridine, but subsequent structural elucidation revealed the product to be a 1,4-dihydropyridine. This foundational discovery established what is now known as the Hantzsch dihydropyridine synthesis, a reaction that continues to serve as a cornerstone method for accessing diverse dihydropyridine structures.

The evolution of dihydropyridine research has progressed through distinct phases, with the 1960s marking a pivotal period when these compounds were first introduced for the management of cardiovascular diseases. The subsequent decades witnessed systematic structural modifications aimed at optimizing therapeutic efficacy and safety profiles. Four generations of dihydropyridines have been developed, progressing from first-generation agents with rapid onset but short duration of action, to fourth-generation compounds offering enhanced therapeutic comfort with stable activity and reduced adverse effects.

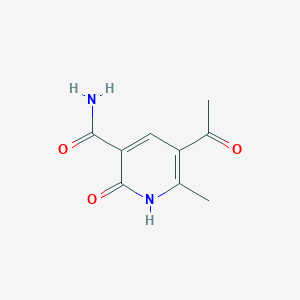

The research trajectory expanded significantly beyond the initial focus on 1,4-dihydropyridines to encompass other positional isomers, including 1,2-dihydropyridines such as this compound. This compound represents an important structural variant that differs fundamentally from the extensively studied 1,4-dihydropyridine calcium channel blockers. The 1,2-dihydropyridine framework offers unique reactivity patterns and potential biological activities that distinguish it from its 1,4-counterpart.

The synthetic accessibility of dihydropyridines has been enhanced through various methodological advances, including microwave-assisted synthesis protocols that have reduced reaction times and improved yields. These technological improvements have facilitated the preparation of diverse dihydropyridine libraries, enabling structure-activity relationship studies and the discovery of novel bioactive compounds.

Structural Classification and Nomenclature Systems

The structural classification of dihydropyridines is primarily based on the position of the saturated carbon atoms within the pyridine ring system. The two main classes are 1,2-dihydropyridines and 1,4-dihydropyridines, each exhibiting distinct chemical and biological properties. The compound this compound belongs to the 1,2-dihydropyridine class, characterized by saturation at the 1,2-positions of the pyridine ring.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxamide. This nomenclature precisely describes the substitution pattern: the acetyl group (CH₃CO-) at position 5, the methyl group (CH₃-) at position 6, the oxo group (=O) at position 2, and the carboxamide group (-CONH₂) at position 3.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Chemical Abstracts Service Registry Number | 52600-60-9 |

| Melting Point | 325-327°C |

| International Union of Pure and Applied Chemistry Name | 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxamide |

The structural features of this compound include multiple functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the carboxamide group introduces hydrogen bonding capabilities, while the acetyl and oxo functionalities provide additional sites for molecular interactions. The methyl substituent contributes to the overall lipophilicity and steric properties of the molecule.

The compound's structure can be analyzed in terms of its electronic distribution and conformational preferences. The 1,2-dihydropyridine core possesses enamine character, which influences its reactivity toward oxidation and other chemical transformations. Unlike 1,4-dihydropyridines, which readily undergo oxidation to yield pyridines, 1,2-dihydropyridines exhibit different oxidation patterns due to their distinct electronic structure.

Research Significance in Heterocyclic Chemistry

The research significance of this compound and related dihydropyridines extends across multiple domains of heterocyclic chemistry and medicinal science. Dihydropyridines have emerged as one of the most prevalent structural units in pharmaceutical targets, with their therapeutic potential driving extensive research into novel analogues and synthetic methodologies.

The importance of dihydropyridine scaffolds in drug design stems from their ability to modulate diverse biological targets. While 1,4-dihydropyridines are primarily recognized for their calcium channel blocking activity, the broader dihydropyridine family exhibits activities at various receptors, channels, and enzymes. The structural diversity achievable through substitution at different positions of the dihydropyridine core allows for fine-tuning of pharmacological properties and selectivity profiles.

Research into 1,2-dihydropyridines, including compounds like this compound, has revealed their potential as versatile synthetic intermediates and bioactive molecules. These compounds can serve as diene components in Diels-Alder reactions, enabling the construction of complex polycyclic structures with potential therapeutic applications. The 1,2-dihydropyridine ring system's ability to participate in various chemical transformations makes it an attractive scaffold for synthetic organic chemistry.

The metabolic fate of dihydropyridines has also garnered significant research attention, particularly regarding their oxidation to pyridinium species. Understanding these transformation pathways is crucial for predicting the biological behavior of dihydropyridine-containing compounds and designing molecules with improved pharmacokinetic properties.

Contemporary research efforts have focused on developing asymmetric synthetic approaches to access enantiomerically pure dihydropyridines, recognizing the importance of stereochemistry in biological activity. Advanced synthetic methodologies, including catalytic asymmetric reactions and multicomponent cascade processes, have expanded the chemical space accessible within the dihydropyridine family.

The role of dihydropyridines in natural product chemistry cannot be overlooked, as compounds such as nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate represent naturally occurring dihydropyridine derivatives that serve as crucial cofactors in biological systems. This natural precedence underscores the fundamental importance of the dihydropyridine scaffold in biological chemistry.

Properties

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAQWEZPEZJQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377440 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-60-9 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of 5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

The most documented and reliable synthetic route involves the hydrolysis of the corresponding nitrile precursor, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (CAS No. 52600-53-0), under acidic conditions.

- To 100 g of concentrated sulfuric acid, 10 g (0.056 mole) of the nitrile precursor is added.

- The mixture is stirred and heated at 60°C for 5 hours to promote hydrolysis of the nitrile group to the carboxamide.

- After completion, the reaction mixture is cooled and poured onto 1 kg of ice to precipitate the product.

- The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

$$

\text{5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile} \xrightarrow[\text{H}2\text{O}, \text{H}2\text{SO}_4, 60^\circ C]{5 \text{ h}} \text{this compound}

$$

Yield: Typically high, though exact yields vary depending on scale and purity of reagents.

Synthesis of the Nitrile Precursor

The nitrile precursor is synthesized via condensation reactions involving substituted nicotinonitriles and acetyl derivatives. One common approach includes:

- Reaction of 2-hydroxy-6-methylnicotinonitrile with acetic anhydride or acetylating agents under controlled conditions to introduce the acetyl group at the 5-position.

- Cyclization and oxidation steps to form the dihydropyridine ring with the oxo functionality at position 2.

This precursor synthesis is critical as it sets the stage for the subsequent hydrolysis to the carboxamide.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Acid Catalyst | Concentrated sulfuric acid (H2SO4) | Strong acid needed for nitrile hydrolysis |

| Temperature | 60°C | Moderate heating to avoid decomposition |

| Reaction Time | 5 hours | Ensures complete conversion |

| Workup | Ice quench, filtration, recrystallization from ethanol | Purification step to improve yield and purity |

| Solvent for recrystallization | Ethanol | Common solvent for crystallization |

Optimization studies suggest that maintaining temperature and acid concentration is crucial to maximize yield and minimize side reactions such as over-hydrolysis or ring degradation.

Analytical Confirmation of Product

The synthesized compound is typically characterized by:

- NMR Spectroscopy (¹H and ¹³C): Confirms the presence of acetyl, methyl, amide, and oxo groups with characteristic chemical shifts.

- Infrared (IR) Spectroscopy: Shows strong absorption bands for amide carbonyl (~1640 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹).

- Mass Spectrometry: Confirms molecular weight of 194.19 g/mol.

- Melting Point and Elemental Analysis: Further confirm purity and composition.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile + H2SO4 | Hydrolysis of nitrile to carboxamide | Formation of target compound |

| 2 | Stirring at 60°C for 5 hours | Reaction completion | Conversion to carboxamide |

| 3 | Cooling and pouring onto ice | Precipitation of product | Solid product isolation |

| 4 | Filtration and washing | Purification | Removal of acid and impurities |

| 5 | Recrystallization from ethanol | Final purification | Pure this compound |

Research Findings and Notes

- The hydrolysis method is well-established and referenced in patents (e.g., US4568751, US4732982) and chemical literature, indicating its reliability and reproducibility.

- Alternative synthetic routes involving direct amination or substitution on pyridine rings are less common due to lower yields or more complex reaction conditions.

- The compound’s stability under acidic hydrolysis conditions suggests robustness of the dihydropyridine core, which is beneficial for scale-up synthesis.

- Careful control of temperature and acid concentration is necessary to avoid side reactions such as ring opening or over-oxidation.

- The recrystallization step is critical for obtaining analytically pure material suitable for biochemical applications.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives exhibit a range of pharmacological activities including:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. For instance, studies indicate that derivatives of this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL .

- Anticancer Properties: Research has indicated that certain derivatives possess anticancer activities, contributing to the development of new cancer therapies .

Case Study: Antimicrobial Evaluation

A study conducted on synthesized derivatives of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine demonstrated effective antibacterial activity against standard strains. The results showed significant zones of inhibition compared to standard drugs like ciprofloxacin .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals that enhance pest control and crop protection. Its derivatives have been tested for herbicidal and fungicidal properties, contributing to improved agricultural yields.

Case Study: Agrochemical Formulation

Research indicates that compounds derived from 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine exhibit effective herbicidal activity against various weed species, demonstrating potential for use in sustainable agriculture .

Material Science

In material science, this compound is being explored for its potential in developing novel materials such as polymers and coatings. Its unique chemical structure provides enhanced durability and chemical resistance.

Researchers utilize 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine in studies related to enzyme inhibition and metabolic pathways. It plays a role in understanding biological processes and developing new therapeutic strategies.

Case Study: Enzyme Inhibition Studies

A study highlighted the inhibition of specific enzymes by derivatives of this compound, contributing to the understanding of metabolic pathways involved in disease processes .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various methods to quantify related compounds accurately. Its stability and reproducibility make it an ideal candidate for use in analytical techniques.

Data Table: Analytical Applications

| Application | Description |

|---|---|

| Standard Reference | Used for quantifying related compounds |

| Methodology | HPLC and GC analysis |

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

- Positional Substituent Effects : The C5 substituent critically influences target specificity. For instance, AZD9668’s methanesulfonyl group at C5 directs activity toward HNE, whereas CB2 ligands require aryl/heteroaryl groups at C5 for receptor modulation . The acetyl group in the target compound may confer distinct binding properties, though its exact target remains uncharacterized.

- C6 Methyl Group : Common in CB2 ligands and the target compound, the C6 methyl group enhances structural rigidity and receptor affinity .

- Carboxamide Variations : The carboxamide at C3 is retained across analogs, but its N-substituents (e.g., trifluoroethyl in AZD9668) fine-tune solubility and potency .

Pharmacological Profiles

- HNE Inhibitors (e.g., AZD9668): Exhibit nanomolar inhibitory activity (IC₅₀ < 10 nM) against HNE, with trifluoromethyl groups enhancing electrophilic reactivity .

- CB2 Ligands : Display submicromolar binding affinity (Kᵢ = 50–200 nM), with inverse agonists showing promise in inflammatory diseases .

- Patent Derivatives : Sulfonyl groups at C3 improve metabolic stability, though biological data remain proprietary .

Biological Activity

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 52600-60-9) is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, chemical properties, and its biological effects, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol

- Structure : The compound features a dihydropyridine ring with an acetyl and a carboxamide functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-pyridine with various reagents under controlled conditions. For example, one method includes heating the compound with sulfuric acid to facilitate the reaction and subsequent purification through recrystallization from ethanol .

Antibacterial Properties

Several studies have reported that pyridine derivatives possess antibacterial activity. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. Although specific data on this compound is scarce, it is hypothesized that its structural characteristics may confer similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been explored in various contexts. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit anti-inflammatory activity, although direct evidence is needed .

Case Studies and Research Findings

Q & A

Q. How can researchers optimize the synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide using design of experiments (DoE)?

- Methodological Answer : DoE minimizes experimental iterations while maximizing data output. For example, reaction parameters (temperature, solvent polarity, catalyst loading) can be systematically varied using fractional factorial designs to identify critical factors affecting yield. Central composite designs may refine optimal conditions . Evidence from analogous dihydropyridine syntheses suggests coupling agents like TBTU with DIPEA in DMF at 0°C improve amidation efficiency, while purification via silica gel chromatography (e.g., ethyl acetate/petroleum ether) resolves byproducts .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (e.g., CDCl) identify substituent patterns, such as acetyl (δ ~2.5 ppm) and methyl groups (δ ~2.3 ppm). Aromatic protons in the dihydropyridine ring appear between δ 6.4–8.5 ppm .

- HPLC-MS : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity. High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 237.1) .

Q. What computational tools predict the reactivity of this compound in biological systems?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cannabinoid receptors, guided by crystallographic data .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation of the dihydropyridine core be addressed?

- Methodological Answer : Steric and electronic factors dictate regioselectivity. For example, Grignard reagents at -40°C in THF favor 1,4-addition to the carbonyl group, while bulky amines (e.g., cycloheptylamine) may sterically block undesired sites. Copper(I) iodide catalysis enhances selectivity for aryl substitutions .

Q. How should researchers resolve contradictory data in reaction yield optimization studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple confounding variables. For instance, discrepancies in solvent effects (DMF vs. THF) can be analyzed via response surface methodology. Feedback loops integrating experimental and computational data (e.g., ICReDD’s approach) reconcile outliers .

Q. What strategies identify polypharmacological effects of this compound in the endocannabinoid system?

- Methodological Answer : Functional assays (e.g., cAMP inhibition for CB1/CB2 receptors) paired with off-target screening (KinomeScan) reveal multi-target activity. SAR studies modifying the carboxamide moiety (e.g., fluorobenzyl vs. methylphenyl groups) correlate structural changes with affinity profiles .

Q. How do solvent polarity and proticity influence the compound’s stability during catalytic reactions?

Q. What protocols ensure the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Buffered solutions (pH 4–7) at 4°C minimize hydrolysis of the acetyl group. Lyophilization preserves solid-state stability. Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C) .

Q. Are there alternative synthetic routes to bypass toxic reagents in large-scale production?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.